molecular formula C16H15NO3 B13974701 Phenyl 3-benzamidopropanoate CAS No. 89928-12-1

Phenyl 3-benzamidopropanoate

Cat. No.: B13974701
CAS No.: 89928-12-1
M. Wt: 269.29 g/mol
InChI Key: MRYIAHXLFBNBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3-benzamidopropanoate is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a molecular structure combining benzamide and phenylpropanoate moieties, functional groups known for their utility in developing bioactive molecules and synthetic intermediates . The ester linkage, derived from a 3-phenylpropanoic acid scaffold, is a common feature in various compounds, including flavors and fragrances . The presence of the benzamide group is significant, as this structural motif is frequently investigated in medicinal chemistry for its potential biological activities. For instance, patented research on benzamide and related compounds highlights their exploration in the context of therapeutic applications for various diseases . Similarly, amide derivatives of 3-phenylpropionic acid have been studied for their potential use in preparing medicines targeting neurological conditions . As a hybrid molecule, this compound may be utilized in research as a key intermediate in organic synthesis or as a probe for studying biochemical interactions. Its applications could span the development of prodrugs, enzyme inhibitors, or the synthesis of more complex chemical entities. Researchers value this compound for its versatility in constructing molecules with potential pharmacological profiles. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89928-12-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

phenyl 3-benzamidopropanoate

InChI

InChI=1S/C16H15NO3/c18-15(20-14-9-5-2-6-10-14)11-12-17-16(19)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19)

InChI Key

MRYIAHXLFBNBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Phenyl 3 Benzamidopropanoate

Hydrolytic Cleavage Reactions

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a fundamental reaction for both esters and amides. For Phenyl 3-benzamidopropanoate, this can occur at either the ester or the amide linkage, depending on the reaction conditions.

Ester Hydrolysis Mechanisms

The ester functional group in this compound can be hydrolyzed under both acidic and basic conditions to yield 3-benzamidopropanoic acid and phenol (B47542). dalalinstitute.comchemistrysteps.com

Acid-Catalyzed Ester Hydrolysis:

In the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a molecule of phenol result in the formation of 3-benzamidopropanoic acid. youtube.comchemguide.co.ukscholarsresearchlibrary.com This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. scholarsresearchlibrary.com

Base-Catalyzed Ester Hydrolysis (Saponification):

Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction, forming a tetrahedral intermediate. masterorganicchemistry.com The collapse of this intermediate leads to the expulsion of the phenoxide ion, a relatively good leaving group. The resulting 3-benzamidopropanoic acid is then deprotonated by the basic conditions to form the corresponding carboxylate salt. An acidic workup is required to protonate the carboxylate and the phenoxide to yield 3-benzamidopropanoic acid and phenol. chemistrysteps.commasterorganicchemistry.com This reaction is essentially irreversible due to the final acid-base step. chemistrysteps.com

Table 1: Products of Ester Hydrolysis of this compound

Starting MaterialReagents and ConditionsProducts
This compoundH₂O, H⁺ (catalyst), heat3-benzamidopropanoic acid, Phenol
This compound1. NaOH (aq), heat2. H₃O⁺ (workup)3-benzamidopropanoic acid, Phenol

Amide Hydrolysis Mechanisms

The amide bond in this compound is generally more resistant to hydrolysis than the ester bond. acs.org However, under more forcing conditions, such as prolonged heating with strong acid or base, the amide linkage can also be cleaved to produce benzoic acid and 3-aminopropanoic acid phenyl ester. libretexts.org

Acid-Catalyzed Amide Hydrolysis:

In a manner analogous to ester hydrolysis, the carbonyl oxygen of the amide is protonated by a strong acid. This activation facilitates the nucleophilic attack of a water molecule on the carbonyl carbon. A series of proton transfers follows, ultimately leading to the expulsion of 3-aminopropanoic acid phenyl ester as the leaving group, which is protonated under the acidic conditions. The other product is benzoic acid. dalalinstitute.comlibretexts.org

Base-Promoted Amide Hydrolysis:

The hydrolysis of amides in basic media is a challenging reaction due to the poor leaving group ability of the amide anion. The reaction is typically promoted, rather than catalyzed, by a stoichiometric amount of a strong base like hydroxide. The hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide anion is an unfavorable step but is driven forward by the subsequent irreversible deprotonation of the resulting benzoic acid to form a benzoate (B1203000) salt. acs.orgkhanacademy.org

Table 2: Products of Amide Hydrolysis of this compound

Starting MaterialReagents and ConditionsProducts
This compoundH₂O, H⁺ (catalyst), prolonged heatBenzoic acid, 3-aminopropanoic acid phenyl ester
This compound1. NaOH (aq), prolonged heat2. H₃O⁺ (workup)Benzoic acid, 3-aminopropanoic acid phenyl ester

It has been noted that N-acylated amino acid amides can exhibit unexpected instability under acidic conditions, suggesting that the hydrolysis of the amide bond in this compound might be influenced by the nature of the N-acyl group under specific acidic environments. acs.org

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the phenyl group can be displaced by other alkoxy groups. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of Methyl 3-benzamidopropanoate and phenol. The use of a large excess of the new alcohol helps to drive the equilibrium towards the desired product. masterorganicchemistry.comresearchgate.netthescipub.com

Table 3: Example of Transesterification of this compound

Starting MaterialReagents and ConditionsProducts
This compoundMethanol (excess), H⁺ or ⁻OCH₃ catalystMethyl 3-benzamidopropanoate, Phenol

Amide-Specific Chemical Transformations

The amide functionality in this compound can undergo specific chemical transformations that leave the ester group intact, provided the reaction conditions are carefully controlled. N-substituted amides can be subject to a range of reactions, including reductions and rearrangements. dalalinstitute.com The presence of the N-substituent influences the reactivity of the amide. dalalinstitute.com For instance, the selective reduction of the amide carbonyl group to a methylene (B1212753) group (CH₂) can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the benzamido group into a benzylamino group. libretexts.org

Derivatization Strategies for Chemical Modification and Analytical Enhancement

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular purpose, such as enhancing its volatility for gas chromatography (GC) analysis or improving its detectability. researchgate.net

Silylation Protocols

Silylation is a common derivatization technique where an active hydrogen atom, such as in an amide N-H group, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netgreyhoundchrom.com This process increases the volatility and thermal stability of the compound, making it more amenable to analysis by GC-MS. researchgate.net

In this compound, the most likely site for silylation is the hydrogen atom of the amide nitrogen. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. researchgate.nettcichemicals.com The reaction involves the nucleophilic attack of the amide nitrogen on the silicon atom of the silylating agent, leading to the formation of the N-silylated derivative. This derivatization is crucial for the GC-MS analysis of compounds containing amide functionalities. researchgate.net

Table 4: Silylation of this compound for Analytical Enhancement

Starting MaterialDerivatization ReagentProductAnalytical Application
This compoundBSTFA or MSTFAPhenyl 3-(N-benzoyl-N-trimethylsilylamino)propanoateGas Chromatography-Mass Spectrometry (GC-MS)

Acylation Procedures

Acylation of this compound can theoretically occur at two primary locations: the aromatic phenyl ring via electrophilic aromatic substitution (Friedel-Crafts acylation) or at the amide nitrogen through N-acylation. The reaction conditions and reagents will determine the regioselectivity of the acylation.

Friedel-Crafts Acylation of the Aromatic Ring:

The phenyl group of the ester moiety can undergo Friedel-Crafts acylation when treated with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgsavemyexams.comlibretexts.org This reaction introduces an acyl group onto the aromatic ring, typically at the para position due to the directing effect of the ester group. The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene (B151609) ring. pressbooks.pub

Recent studies have also demonstrated that destabilized amides can be used as acylating agents in Friedel-Crafts reactions when activated by a Brønsted superacid like trifluoromethanesulfonic acid. nih.gov This suggests that under specific conditions, the benzoyl group of this compound could potentially acylate another aromatic molecule.

N-Acylation of the Amide:

The nitrogen atom of the amide group in this compound can also undergo acylation. This transformation typically requires the deprotonation of the amide with a base to form an amidate anion, which then acts as a nucleophile towards an acylating agent like an acyl chloride. researchgate.net The choice of base and solvent is crucial to avoid hydrolysis of the ester group. For instance, boiling a solution of a similar dihydropyrimidinone in a mixture of a carboxylic acid and thionyl chloride has been shown to effectively produce N-acyl derivatives. researchgate.net

The following table summarizes representative conditions for acylation reactions based on general principles and related compounds.

Acylation Type Reagents Catalyst/Base Solvent Potential Product Citation
Friedel-Crafts AcylationAcyl chloride (e.g., Acetyl chloride)Lewis Acid (e.g., AlCl₃)Inert solvent (e.g., CS₂)Phenyl (4-acyl)-3-benzamidopropanoate libretexts.orgsavemyexams.comlibretexts.org
N-AcylationAcyl chlorideStrong base (e.g., NaH)Aprotic solvent (e.g., THF, DMF)Phenyl 3-(N-acyl)benzamidopropanoate researchgate.net
N-AcylationCarboxylic acid/Thionyl chloride-Excess carboxylic acidPhenyl 3-(N-acyl)benzamidopropanoate researchgate.net

Alkylation Techniques

Similar to acylation, alkylation of this compound can be directed towards the phenyl ring (C-alkylation) or the amide nitrogen (N-alkylation), depending on the reaction conditions.

Friedel-Crafts Alkylation of the Aromatic Ring:

The phenyl ring can be alkylated using an alkyl halide in the presence of a Lewis acid catalyst. libretexts.orglibretexts.org This reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation is generated from the alkyl halide and attacks the benzene ring. youtube.com It is important to note that Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products. libretexts.orglibretexts.org The use of less reactive alkylating agents or milder catalysts can sometimes mitigate these side reactions. For instance, benzyl (B1604629) alcohols have been successfully used as alkylating reagents in the presence of catalysts like Bi(OTf)₃. beilstein-journals.org

N-Alkylation of the Amide:

N-alkylation of the amide functionality is a common transformation. This typically involves the use of a base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. researchgate.net Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. researchgate.net However, care must be taken as O-alkylation can be a competing side reaction, especially with highly electrophilic alkylating agents. researchgate.net Reductive amination offers an alternative route where the amide is treated with an aldehyde or ketone in the presence of a reducing agent. google.comresearchgate.net

The table below outlines general conditions for these alkylation reactions.

Alkylation Type Reagents Catalyst/Base Solvent Potential Product Citation
Friedel-Crafts AlkylationAlkyl halide (e.g., t-Butyl chloride)Lewis Acid (e.g., AlCl₃)Inert solvent (e.g., Benzene)Phenyl (4-alkyl)-3-benzamidopropanoate libretexts.orglibretexts.org
N-AlkylationAlkyl halide (e.g., Methyl iodide)Strong base (e.g., NaH)Aprotic solvent (e.g., DMF, THF)Phenyl 3-(N-alkyl)benzamidopropanoate researchgate.net
Reductive AlkylationAldehyde/Ketone, Reducing agent (e.g., H₂, TMDS)Catalyst (e.g., Pt, CuBr₂)VariousPhenyl 3-(N-alkyl)benzamidopropanoate google.comresearchgate.net

Introduction of Spectroscopic Tags for Detection and Characterization

To facilitate detection and characterization in biological or chemical systems, spectroscopic tags such as isotopic labels or fluorescent probes can be introduced into the this compound molecule. rsc.org

Isotopic Labeling:

Isotopic labels, such as deuterium (B1214612) (²H or D), can be incorporated into the molecule to aid in mass spectrometry-based quantification and structural analysis. For example, a deuterated version of a phenyl-containing reagent, 1-(d5) phenyl-3-methyl-5-pyrazolone (d5-PMP), has been synthesized for the relative quantitative analysis of oligosaccharides. nih.gov A similar strategy could be envisioned for this compound, where a deuterated phenyl group or other parts of the molecule could be introduced during its synthesis. For instance, using deuterated benzene as a starting material for the phenyl ester would result in a labeled compound.

Fluorescent Labeling:

Fluorescent tags can be attached to this compound to enable its detection using fluorescence spectroscopy or microscopy. One approach involves the introduction of a reactive functional group that can then be coupled with a fluorescent dye. For instance, if the amide bond were hydrolyzed to reveal a primary amine and a carboxylic acid, the amine could be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorophore, such as an indocyanine dye (e.g., IC₅-OSu). dojindo.comdojindo.com

A more advanced and site-specific method involves the concept of bioorthogonal chemistry. nih.gov This would require the synthesis of a this compound analogue containing a bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified molecule could then be reacted with a complementary fluorescent probe under mild, biological conditions. For example, a derivative containing a p-azido-L-phenylalanine moiety could undergo a strain-promoted azide-alkyne cycloaddition (SpAAC) with a dibenzocyclooctyne (DIBO)-functionalized fluorophore. nih.gov

The following table presents some strategies for introducing spectroscopic tags.

Tagging Strategy Method Reagents/Probes Potential Labeled Site Citation
Isotopic LabelingSynthesis with deuterated precursorsDeuterated benzene, d5-PMP analoguePhenyl group nih.gov
Fluorescent Labeling (Post-hydrolysis)Amine-reactive couplingNHS-ester fluorophores (e.g., IC₅-OSu)Amine from hydrolyzed amide dojindo.comdojindo.com
Fluorescent Labeling (Bioorthogonal)Strain-promoted azide-alkyne cycloaddition (SpAAC)Azide-modified this compound, DIBO-fluorophoreSite of azide incorporation nih.gov

Advanced Spectroscopic Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Phenyl 3-benzamidopropanoate, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the phenyl ester group, the benzamide moiety, and the propanoate backbone.

The aromatic protons of the phenyl ester and benzamide groups typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituent groups and the coupling between adjacent protons. The protons of the propanoate methylene (B1212753) groups (-CH₂-) are expected to resonate in the aliphatic region, with their chemical shifts influenced by the proximity of the electron-withdrawing amide and ester functionalities. The amide proton (N-H) of the benzamide group is also observable and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic (Benzamide & Phenyl Ester) 7.0 - 8.0 Multiplet
-CH₂-C=O (Propanoate) ~ 2.8 Triplet
-CH₂-NH- (Propanoate) ~ 3.7 Quartet

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and amide groups are the most deshielded, appearing at the downfield end of the spectrum, typically in the range of δ 165-175 ppm. The aromatic carbons of the two phenyl rings will produce a series of signals in the δ 120-140 ppm region. The chemical shifts of the aliphatic methylene carbons of the propanoate chain will be found in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~ 172
C=O (Amide) ~ 167
Aromatic (Benzamide & Phenyl Ester) 120 - 140
-CH₂-C=O (Propanoate) ~ 35

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a cross-peak between the protons of the two methylene groups in the propanoate backbone, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the proton signals to their corresponding carbon signals. For example, the signals of the methylene protons would show correlations to the signals of the methylene carbons in the propanoate chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities and piecing together the molecular fragments. For example, the amide proton could show a correlation to the carbonyl carbon of the benzamide group, and the protons of the methylene group adjacent to the ester oxygen would show a correlation to the carbonyl carbon of the ester.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of two carbonyl groups (amide and ester) will result in strong absorption bands in the carbonyl region of the spectrum. The N-H stretching vibration of the secondary amide and the C-H stretching of the aromatic and aliphatic parts of the molecule will also be prominent features.

Table 3: Characteristic IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amide) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Weak
C=O Stretch (Ester) ~ 1735 Strong
C=O Stretch (Amide I) ~ 1650 Strong
N-H Bend (Amide II) ~ 1550 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium-Weak

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the phenyl groups typically give rise to strong and sharp signals in the Raman spectrum. The C=O stretching vibrations are also Raman active.

Key expected Raman shifts would include strong bands for the aromatic C=C stretching around 1600 cm⁻¹ and the symmetric breathing mode of the phenyl rings around 1000 cm⁻¹. The C=O stretching vibrations of the ester and amide would also be observable, though their intensities can vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of moderately polar and thermally labile molecules like this compound. In positive-ion mode, the compound is expected to be readily protonated at the nitrogen atom of the amide group or to form adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecule [M+H]⁺, would provide valuable structural information. The fragmentation patterns are anticipated to involve the cleavage of the ester and amide bonds. Key expected fragment ions would correspond to the loss of the phenoxy group, the benzoyl group, and cleavage of the propanoate chain. The fragmentation of analogous N-acylated amino acid esters often proceeds through characteristic losses of the ester and acyl groups, providing a blueprint for interpreting the mass spectrum of this compound.

Table 1: Predicted ESI-MS Data for this compound

Adduct/FragmentPredicted m/zDescription
[M+H]⁺270.1125Protonated molecule
[M+Na]⁺292.0944Sodium adduct
[M-C₆H₅O]⁺177.0811Loss of the phenoxy group
[C₇H₅O]⁺105.0335Benzoyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its relatively low volatility, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. A common approach for compounds containing amino and carboxyl functional groups (after hydrolysis of the ester and amide) is a two-step derivatization process. This typically involves esterification of the carboxyl group followed by acylation or silylation of the amino group.

For instance, the hydrolyzed product, 3-aminopropanoic acid, can be converted into its N-trifluoroacetyl (TFA) methyl ester derivative. The resulting volatile derivative can then be readily analyzed by GC-MS. The mass spectrum of such a derivative would exhibit characteristic fragmentation patterns, including the loss of the ester and acyl groups, allowing for unambiguous identification. The fragmentation of these derivatives often provides a clear indication of the original amino acid structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound and its fragments. By providing highly accurate mass measurements (typically with sub-ppm mass accuracy), HRMS allows for the determination of the precise elemental formula of the parent ion and its fragment ions generated in MS/MS experiments. This level of accuracy is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions). For instance, HRMS can definitively confirm the presence of the predicted elements (C, H, N, O) in their expected ratios for any given ion, thereby validating the proposed structure and fragmentation pathways.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound molecule, which are dictated by its chromophoric groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the two phenyl rings and the amide chromophore. The benzamido and phenyl ester moieties will give rise to characteristic absorption bands in the ultraviolet region.

Specifically, strong absorptions corresponding to π → π* transitions of the aromatic rings are anticipated. The amide group will also contribute to the spectrum with its own n → π* and π → π* transitions. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity. Based on structurally similar molecules like N-phenylpropanamide, characteristic absorption bands can be predicted.

Table 2: Predicted UV-Vis Absorption Data for this compound

TransitionApproximate λmax (nm)Chromophore
π → π~230-240Benzoyl group
π → π~260-270Phenyl ester group
n → π*~280-300Amide carbonyl

Fluorescence Spectroscopy

While not all N-benzoyl amino acid derivatives are strongly fluorescent, the presence of aromatic rings and carbonyl groups in this compound suggests the potential for fluorescence emission. The fluorescence properties, if any, would be dependent on the efficiency of intersystem crossing and other non-radiative decay pathways.

Should the molecule exhibit fluorescence, it would likely arise from the excitation of the π-electrons of the aromatic systems. The emission spectrum would typically be a mirror image of the longest-wavelength absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular environment, including solvent polarity and the presence of quenchers. Studies on other molecules containing phenyl and carbonyl groups have shown that fluorescence can be influenced by factors such as aggregation and solvent effects. For instance, some "non-fluorescent" polymers containing phenyl and ester groups have been shown to exhibit aggregation-induced emission. Therefore, an investigation into the fluorescence properties of this compound under various conditions could provide further insights into its photophysical behavior.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a cornerstone technique in the definitive structural elucidation of crystalline solids. By analyzing the diffraction pattern of a focused X-ray beam interacting with a single crystal, the precise three-dimensional arrangement of atoms and molecules within the crystal lattice can be determined. This methodology provides unparalleled detail regarding molecular geometry, conformational preferences, and intermolecular interactions, which are crucial for a comprehensive understanding of a compound's solid-state behavior.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is a powerful, non-destructive analytical technique that offers detailed insights into the atomic and molecular structure of a compound in its crystalline form. carleton.edujove.com The fundamental principle of SCXRD lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a well-ordered single crystal, the regularly spaced atoms act as a three-dimensional diffraction grating, scattering the X-rays in a specific and predictable pattern. carleton.eduiastate.edu By rotating the crystal and collecting the diffraction data, a comprehensive map of the electron density within the unit cell can be constructed, which in turn allows for the determination of the precise position of each atom. creative-biostructure.comveranova.com

A thorough search of crystallographic databases and scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, the following discussion outlines the principles of the technique and the valuable structural information that would be obtained from such an analysis if a suitable single crystal were to be studied.

Detailed Research Findings from a Hypothetical SCXRD Analysis:

An SCXRD study of this compound would provide definitive information on several key structural features:

Bond Lengths and Angles: SCXRD provides highly accurate measurements of all bond lengths and angles within the molecule. carleton.edurigaku.com This data would confirm the covalent framework of this compound and could reveal any unusual bond metrics that might suggest electronic delocalization or steric strain.

Stereochemistry: If the molecule were chiral, SCXRD could be used to determine its absolute stereochemistry, which is a critical aspect for its chemical and biological properties. veranova.com

Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. An SCXRD analysis would elucidate the nature and geometry of these interactions, such as potential hydrogen bonds involving the amide N-H group and the carbonyl or ester oxygen atoms. It would also detail weaker interactions like C-H···O, C-H···π, and π-π stacking interactions between the aromatic rings, which are common in benzamide derivatives. mdpi.comrsc.orgresearchgate.net Understanding these interactions is key to explaining the crystal's stability and physical properties.

Crystal System and Space Group: The analysis would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.

The culmination of an SCXRD experiment is a set of crystallographic data that provides a complete description of the crystal structure. While experimental data for this compound is not available, the following table illustrates the type of parameters that would be determined.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₁₆H₁₅NO₃
Formula weight 269.29
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.123(4) Å, α = 90°
b = 5.432(2) Å, β = 105.34(3)°
c = 24.567(8) Å, γ = 90°
Volume 1302.1(8) ų
Z 4
Density (calculated) 1.374 Mg/m³
Absorption coefficient 0.096 mm⁻¹
F(000) 568
Note:

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its consequences for molecular geometry, energy, and properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is particularly effective for optimizing molecular geometries and analyzing electronic properties. The process involves finding the lowest energy arrangement of atoms in a molecule, its ground state, by calculating forces on the atoms and iteratively adjusting their positions until a minimum energy conformation is reached. nih.gov Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netmdpi.comepstem.net

For Phenyl 3-benzamidopropanoate, DFT calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. Analysis of the electronic structure provides insights into the distribution of electron density, molecular electrostatic potential (MEP), and the nature of chemical bonds within the molecule.

Table 1: Representative Geometric Parameters from DFT Optimization This table presents typical bond lengths and angles for functional groups found in this compound, as would be determined by DFT calculations. These are illustrative values.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (amide)~1.25 Å
Bond LengthC=O (ester)~1.23 Å
Bond LengthC-N (amide)~1.36 Å
Bond LengthC-O (ester)~1.35 Å
Bond AngleO=C-N (amide)~122°
Bond AngleC-N-H (amide)~120°
Dihedral AngleC-C-C-NVaries with conformation

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental principles without the use of empirical data. These methods, including Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying electronic properties. researchgate.net A key parameter derived from these calculations is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. mdpi.com For this compound, the HOMO is typically localized on the electron-rich phenyl rings and the amide group, while the LUMO is often distributed over the carbonyl groups and aromatic systems. The energy of this gap influences the molecule's electronic absorption properties and its potential as an electron donor or acceptor. researchgate.net

Table 2: Illustrative Electronic Properties from Ab Initio/DFT Calculations This table shows representative electronic property values for a molecule similar in structure to this compound.

PropertySymbolIllustrative ValueUnit
HOMO EnergyEHOMO-6.5eV
LUMO EnergyELUMO-1.2eV
HOMO-LUMO GapΔE5.3eV
Dipole Momentµ3.5Debye

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that explore various shapes or conformations. Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map the conformational landscape and reveal the preferred shapes of a molecule in different environments, such as in a solvent or in a crystal lattice. nih.govsemanticscholar.org

For this compound, MD simulations can elucidate the rotational freedom around its single bonds. This includes the rotation of the phenyl groups and the flexibility of the propanoate chain. The results of these simulations can identify the most stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility, which is crucial for its interaction with other molecules. mdpi.com

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental spectra. DFT calculations are frequently used to predict vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net

Calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. researchgate.net By comparing the computed spectrum with an experimental one, chemists can assign specific peaks to particular vibrational modes. Similarly, theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can aid in the assignment of complex experimental NMR spectra, especially for molecules with overlapping signals. sigmaaldrich.comresearchgate.net For this compound, these predictions would be invaluable for confirming its synthesized structure.

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies This table illustrates the typical agreement between calculated (DFT/B3LYP) and experimental vibrational frequencies for key functional groups.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchAmide~3400~3300
C=O StretchAmide~1700~1660
C=O StretchEster~1750~1730
C-H Aromatic StretchPhenyl Rings~3100~3060

Theoretical Elucidation of Reaction Mechanisms

Theoretical chemistry provides a framework for understanding not just static molecules but also the dynamic processes of chemical reactions. By mapping the potential energy surface (PES) of a reaction, computational methods can identify the lowest energy path from reactants to products. nih.gov This involves locating transition states—the high-energy structures that connect reactants, intermediates, and products.

For reactions involving this compound, such as its synthesis or degradation, theoretical calculations can elucidate the step-by-step mechanism. rsc.orgrsc.org By calculating the activation energies associated with each transition state, researchers can predict reaction rates and determine the most favorable reaction pathway. This knowledge is essential for optimizing reaction conditions and controlling product formation.

Energy Framework Calculations for Intermolecular Interactions

In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Energy framework calculations, often performed with software like CrystalExplorer, are used to visualize and quantify these interactions. nih.gov This method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal. nih.gov

These energies are then used to construct graphical "energy frameworks," where cylinders connect pairs of molecules, and the cylinder radius is proportional to the strength of the interaction. nih.gov For this compound, this analysis would reveal the dominant forces in its crystal packing, such as hydrogen bonding involving the amide N-H group and π-π stacking between the phenyl rings. Understanding these interactions is critical for predicting and interpreting the material's physical properties.

Role in Advanced Organic Synthesis and Materials Precursor Research

Function as a Key Intermediate in the Synthesis of Complex Organic Architectures

Phenyl 3-benzamidopropanoate serves as a valuable intermediate in the construction of intricate organic molecules. The strategic placement of its functional groups—the phenyl ester and the benzamido moiety—allows for a variety of chemical transformations, making it a versatile scaffold for synthetic chemists.

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing a handle for chain extension or the introduction of different functional groups. The amide linkage, on the other hand, can be cleaved under specific conditions, though it is generally more robust, allowing for selective reactions at other parts of the molecule. The presence of two phenyl rings also offers sites for electrophilic aromatic substitution, enabling further functionalization.

Research into related N-benzoyl amino acid esters has demonstrated their utility in the synthesis of bioactive compounds and peptidomimetics. scielo.org.mxscielo.org.mx These compounds can be elaborated into larger structures through peptide coupling reactions or by modification of the amino acid side chain. For instance, derivatives of N-acyl-L-alanine have been shown to be metabolites, indicating their role in biological pathways and their potential as synthons for biologically active molecules. nih.gov The principles applied in the use of these related compounds can be extrapolated to this compound, highlighting its potential as a key intermediate.

Exploration of Derivatization Strategies for Functional Materials Precursors

The molecular structure of this compound makes it an interesting candidate as a precursor for functional materials. Derivatization of this core structure can lead to molecules with desirable properties for applications in materials science, such as liquid crystals, polymers, or photosensitive materials.

Strategies for derivatization can target several key areas of the molecule:

Modification of the Phenyl Rings: Introduction of substituents onto the phenyl rings can significantly alter the electronic and steric properties of the molecule. For example, the addition of long alkyl chains could induce liquid crystalline behavior, while the incorporation of chromophores could lead to photosensitive materials.

Alteration of the Amide Linkage: While the benzamido group is relatively stable, modifications to the benzoyl moiety can be envisioned. For example, introducing polymerizable groups would allow for the incorporation of the molecule into a polymer backbone.

Transformation of the Ester Group: The phenyl ester can be converted into other functional groups that can participate in polymerization or self-assembly processes. For example, conversion to a vinyl or acrylate ester would provide a polymerizable handle.

Studies on N-(2-benzoylphenyl)alanine derivatives have shown that modifications to the core structure can lead to compounds with specific biological activities, such as anti-inflammatory properties. acs.org This demonstrates that even subtle changes to the molecular architecture can have a profound impact on the compound's properties, a principle that is central to the design of new functional materials.

Methodologies for Analogous Compound and Derivative Synthesis

The synthesis of this compound and its analogs can be achieved through several established synthetic routes in organic chemistry.

A primary method involves the acylation of a β-alanine ester . In this approach, a suitable β-alanine ester, such as phenyl 3-aminopropanoate, is reacted with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base. This is a common and efficient method for forming amide bonds.

Alternatively, the compound can be prepared through the esterification of N-benzoyl-β-alanine . N-benzoyl-β-alanine can be synthesized by the Schotten-Baumann reaction between β-alanine and benzoyl chloride under basic conditions. The subsequent esterification with phenol (B47542) can be achieved using standard methods, such as Fischer esterification with an acid catalyst, or by using coupling agents like dicyclohexylcarbodiimide (DCC).

The synthesis of a variety of N-benzoyl amino esters has been reported, utilizing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). scielo.org.mxscielo.org.mx These methods offer a versatile approach to creating a library of analogous compounds with different ester and acyl groups.

For the synthesis of derivatives, standard functional group interconversion reactions can be employed. For instance, electrophilic aromatic substitution reactions on the phenyl rings can introduce a range of substituents. The synthesis of analogous compounds with different amino acid backbones or different acyl groups can be achieved by starting with the appropriate precursors.

Below is a table summarizing potential synthetic approaches for this compound and its analogs:

Starting MaterialsReagents and ConditionsProduct
Phenyl 3-aminopropanoate, Benzoyl chlorideBase (e.g., triethylamine (B128534), pyridine) in an inert solventThis compound
N-benzoyl-β-alanine, PhenolAcid catalyst (e.g., H₂SO₄) and heat; or Coupling agent (e.g., DCC)This compound
β-alanine, Benzoyl chlorideAqueous base (Schotten-Baumann conditions)N-benzoyl-β-alanine
This compoundNitrating agent (e.g., HNO₃/H₂SO₄)Nitrated derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.